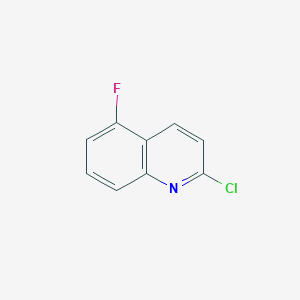

2-氯-5-氟喹啉

描述

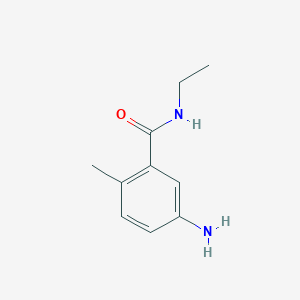

2-Chloro-5-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-5-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

氟代喹啉的合成

2-氯-5-氟喹啉: 是合成各种氟代喹啉的重要前体。 这些化合物通过环化和环加成反应、卤素原子的置换或直接氟化反应合成 . 喹啉中引入氟原子已知可以增强其生物活性并赋予其独特的性质 .

药物化学: 抗菌剂

在药物化学中,2-氯-5-氟喹啉衍生物因其抗菌特性而受到关注。 喹啉环体系作为合成抗疟药物的核心结构,氟原子的添加已被证明可以提高疗效 .

酶抑制

喹啉类化合物,包括从2-氯-5-氟喹啉衍生的化合物,作为各种酶的抑制剂。 这种特性被利用于开发治疗类风湿性关节炎和银屑病等疾病的方法 .

抗肿瘤药物

该化合物的衍生物已在抗肿瘤药物中得到应用,这些药物用于移植医学和治疗心脏病。 例如,Brequinar® 及其类似物是值得注意的例子 .

农业

使用2-氯-5-氟喹啉合成的氟代喹啉在农业中得到应用。 它们作为杀虫剂和除草剂的成分,有助于保护作物免受病虫害的侵害 .

材料科学: 液晶

在材料科学中,2-氯-5-氟喹啉用于生产液晶元件。 这些材料对于电子设备中的显示器至关重要,氟代喹啉的独特性质使其适合这种应用 .

染料工业

该化合物也是合成花青染料的关键成分。 这些染料因其稳定性和鲜艳的颜色而被广泛用于商业生产 .

新型药物开发

最近的研究突出了2-氯-5-氟喹啉在开发新药方面的潜力。 其衍生物正在被筛选各种生物活性,这可能导致发现新型治疗剂 .

作用机制

Target of Action

The primary targets of 2-Chloro-5-fluoroquinoline, like other quinolines, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

2-Chloro-5-fluoroquinoline inhibits bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This unique mechanism of action allows 2-Chloro-5-fluoroquinoline to be effective against strains resistant to many other classes of antibacterials .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-5-fluoroquinoline involve the reduction of the compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process is catalyzed by MnpA, a NADPH-dependent nitroreductase . The ring-cleavage reaction of 2-Chloro-5-fluoroquinoline degradation is likely facilitated by MnpC, an aminohydroquinone dioxygenase .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of 2-Chloro-5-fluoroquinoline’s action is the inhibition of bacterial growth by preventing DNA replication. This leads to the death of the bacterial cells, thereby treating the infection .

Action Environment

The action of 2-Chloro-5-fluoroquinoline, like other quinolones, can be influenced by environmental factors. It’s worth noting that quinolones are generally considered environmentally benign .

生化分析

Biochemical Properties

2-Chloro-5-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and transcription processes . Additionally, 2-Chloro-5-fluoroquinoline can bind to proteins involved in cell signaling pathways, affecting their function and leading to altered cellular responses .

Cellular Effects

The effects of 2-Chloro-5-fluoroquinoline on different cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death . In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling . This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, 2-Chloro-5-fluoroquinoline exerts its effects through several mechanisms. It binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . The compound also interacts with various proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by altering signaling pathways that regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-fluoroquinoline can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to 2-Chloro-5-fluoroquinoline can lead to adaptive responses in cells, such as the upregulation of efflux pumps in bacteria, which reduce the compound’s efficacy . Additionally, in vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-fluoroquinoline vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases disproportionately .

Metabolic Pathways

2-Chloro-5-fluoroquinoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to the compound, making it more water-soluble and easier to excrete . The compound can also affect metabolic fluxes by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides for DNA replication .

Transport and Distribution

Within cells and tissues, 2-Chloro-5-fluoroquinoline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its movement within the cell . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of 2-Chloro-5-fluoroquinoline is influenced by its chemical properties and interactions with cellular components. It can localize to the nucleus, where it interacts with DNA and nuclear proteins . The compound can also be found in the cytoplasm, where it affects various signaling pathways and metabolic processes . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its activity and function .

属性

IUPAC Name |

2-chloro-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVJVNBPDLHVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717070 | |

| Record name | 2-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455955-27-8 | |

| Record name | 2-Chloro-5-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455955-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)

![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)

![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)

![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)